

# Physicochemical properties of 3-Chloro-L-Tyrosine

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An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-L-Tyrosine

## Introduction

3-Chloro-L-Tyrosine (3-Cl-Tyr) is a halogenated derivative of the essential amino acid L-tyrosine.[1] It is not incorporated into proteins during translation but is formed post-translationally through the action of the enzyme myeloperoxidase (MPO).[1] MPO is predominantly found in neutrophils, a type of white blood cell integral to the innate immune response.[1][2] During inflammation, activated neutrophils release MPO, which catalyzes the formation of hypochlorous acid (HOCl) from hydrogen peroxide and chloride ions.[2][3] This potent oxidizing agent reacts with L-tyrosine residues in proteins and free L-tyrosine to form the stable end-product, 3-Chloro-L-Tyrosine.[2][4]

Consequently, the presence and concentration of 3-Cl-Tyr in biological samples serve as a specific and reliable biomarker for MPO-catalyzed oxidative stress and neutrophil activation.[2] [4][5] Elevated levels of 3-Cl-Tyr are associated with numerous inflammatory diseases, including cardiovascular conditions like atherosclerosis, colorectal cancer, and lung diseases. [2][6] It is also a critical biomarker in forensic toxicology for confirming exposure to chlorine gas. [2][7] In drug development, 3-Cl-Tyr is utilized as a tool to evaluate the efficacy of MPO inhibitors and as a building block for synthesizing novel peptides with modified pharmacological properties.[2][8]

This guide provides a comprehensive overview of the core physicochemical properties of 3-Chloro-L-Tyrosine, detailed experimental protocols for its synthesis and analysis, and



visualizations of key biological and experimental workflows.

# **Physicochemical Properties**

The unique properties of 3-Chloro-L-Tyrosine stem from the addition of a chlorine atom to the phenolic ring of L-tyrosine, which alters its electronic and steric characteristics.

## **General and Physical Properties**

The fundamental identifying and physical characteristics of 3-Chloro-L-Tyrosine are summarized below.

Property	Value	Reference(s)
IUPAC Name	(2S)-2-amino-3-(3-chloro-4- hydroxyphenyl)propanoic acid	[1][3]
Synonyms	3-Chlorotyrosine, 3-CT, m- Chloro-L-Tyr-OH	[1][6][9]
CAS Number	7423-93-0	[1][9]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> CINO <sub>3</sub>	[1][9][10]
Molecular Weight	215.63 g/mol	[1][3]
Appearance	White to off-white crystalline powder	[1][9]
Melting Point	246-252 °C (decomposes)	[1][9]
Optical Rotation	$[\alpha]^{24}/D$ -2° (c = 1 in 1 M HCl)	[1]

## **Solubility Data**

3-Chloro-L-Tyrosine exhibits low solubility in aqueous solutions at neutral pH, a critical consideration for experimental design.[11]



Solvent	Solubility	Reference(s)
PBS (pH 7.2)	~1 mg/mL	[6][11]
DMSO	Slightly soluble	[6][11]
Ethanol	Slightly soluble	[6][11]
Aqueous Acid (pH < 2)	Increased solubility	[11]
Aqueous Base (pH > 9)	Increased solubility	[11]

## **Predicted Molecular Properties**

Computational models provide additional insights into the chemical behavior of 3-Chloro-L-Tyrosine.

Property	Value	Reference(s)
pKa (Strongest Acidic)	1.56	[10]
pKa (Strongest Basic)	9.47	[10]
logP	-1.6 to -0.89	[10]
Polar Surface Area	83.55 Ų	[10]
Hydrogen Bond Donors	3	[10]
Hydrogen Bond Acceptors	4	[10]
Rotatable Bond Count	3	[10]

# **Biochemical Formation and Signaling Pathway**

The formation of 3-Cl-Tyr in biological systems is a specific outcome of the inflammatory cascade involving neutrophils and the enzyme myeloperoxidase.

 Neutrophil Activation: Inflammatory stimuli, such as pathogens or tissue damage, trigger the activation of neutrophils.[2]

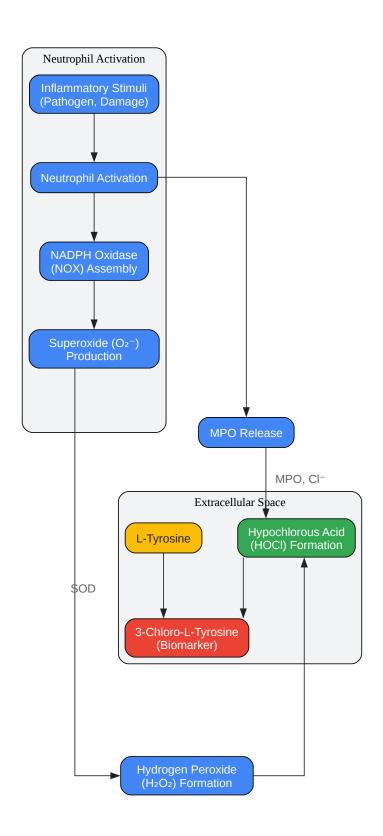
## Foundational & Exploratory





- Respiratory Burst: Activated neutrophils assemble the NADPH oxidase (NOX) enzyme complex, which produces superoxide radicals (O<sub>2</sub><sup>-</sup>).[2]
- H<sub>2</sub>O<sub>2</sub> Production: Superoxide is rapidly converted to hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>).
- MPO Release & HOCl Formation: MPO is released from neutrophil granules. In the presence of chloride ions (Cl<sup>-</sup>), MPO utilizes H<sub>2</sub>O<sub>2</sub> to generate hypochlorous acid (HOCl).[2] [3]
- Tyrosine Chlorination: HOCl, a powerful chlorinating agent, reacts with the electron-rich phenolic ring of L-tyrosine to form 3-Chloro-L-Tyrosine.[2]





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Myeloperoxidase-mediated formation of 3-Chloro-L-Tyrosine.



# Experimental Protocols Synthesis of 3-Chloro-L-Tyrosine

A common and effective method for synthesizing 3-Cl-Tyr is the direct electrophilic chlorination of L-tyrosine using N-Chlorosuccinimide (NCS).[8]

#### Materials:

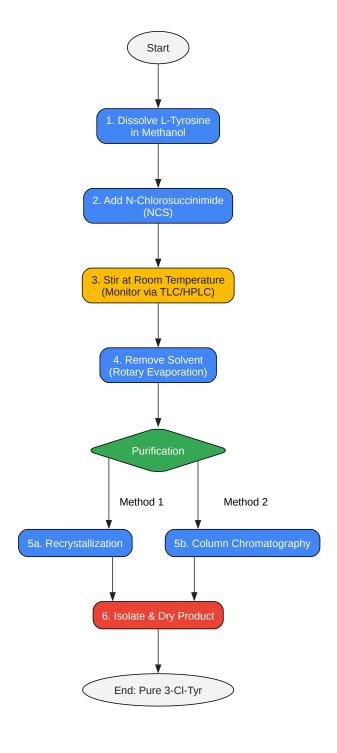
- L-Tyrosine
- N-Chlorosuccinimide (NCS)
- Methanol (MeOH)
- Distilled water
- Ethanol

#### Procedure:

- Dissolution: Dissolve L-Tyrosine in methanol in a round-bottom flask. Stir the solution until the L-Tyrosine is fully dissolved.
- Chlorination: Slowly add N-Chlorosuccinimide (NCS) to the solution in stoichiometric equivalent (1:1 molar ratio).
- Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
- Precipitation: Re-dissolve the residue in a minimal amount of hot distilled water. Allow the solution to cool, which will cause the crude 3-Chloro-L-Tyrosine to precipitate.
- Isolation: Collect the solid product by vacuum filtration.



- Washing: Wash the collected solid with cold distilled water, followed by a small amount of cold ethanol to remove residual impurities.[8]
- Drying: Dry the final product under vacuum to yield crude 3-Chloro-L-Tyrosine.



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Workflow for the chemical synthesis and purification of 3-Cl-Tyr.

## **Purification by Recrystallization**

To achieve the high purity required for most applications, the crude product must be purified. Recrystallization is a common technique.[8]

#### Materials:

- Crude 3-Chloro-L-Tyrosine
- Recrystallization solvent (e.g., water or an ethanol/water mixture)
- Heating mantle or hot plate
- Ice bath

#### Procedure:

- Solvent Addition: Place the crude 3-Cl-Tyr in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent.
- Dissolution: Gently heat the mixture while stirring until all the solid has dissolved.
- Hot Filtration (Optional): If any insoluble impurities remain, perform a hot filtration to remove them.
- Crystallization: Allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[8]
- Isolation: Collect the purified crystals via vacuum filtration.
- Washing: Wash the crystals with a small volume of the cold recrystallization solvent.
- Drying: Dry the purified crystals under vacuum.

## Quantification in Biological Samples by LC-MS/MS



Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying 3-Cl-Tyr in complex biological matrices like plasma.[12][13]

#### Materials:

- Plasma sample (e.g., 100 μL)
- Internal standard (e.g., <sup>13</sup>C<sub>6</sub>-labeled 3-Cl-Tyr)
- 0.2% Trifluoroacetic acid (TFA)
- Acetone (ice-cold)
- 0.1% Formic acid in water (Mobile Phase A)
- 0.1% Formic acid in methanol (Mobile Phase B)

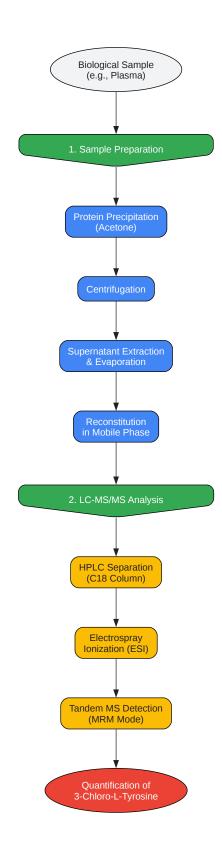
#### Procedure:

- Sample Preparation:
  - To 100 μL of plasma, add 10 μL of the internal standard solution.
  - Add 10 μL of 0.2% TFA and vortex for 1 minute.[13]
  - $\circ$  Induce protein precipitation by adding 200  $\mu L$  of ice-cold acetone. Incubate for 10 minutes at 4°C.[12]
  - Centrifuge the sample (e.g., 12,500 RPM for 5 minutes at 4°C) to pellet the precipitated proteins.[2]
  - Carefully transfer the supernatant to a new tube.
  - Evaporate the supernatant to dryness in a vacuum evaporator.[13]
  - Reconstitute the residue in 30-50 μL of Mobile Phase A.[13]
- LC-MS/MS Analysis:



- LC System: HPLC system (e.g., Agilent 1100).[13]
- o Column: A suitable C18 reversed-phase column (e.g., ODS-HG-3, 2 x 50 mm).[13]
- Gradient: Employ a suitable gradient elution using Mobile Phases A and B to achieve chromatographic separation.
- MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[13]
- Ionization Mode: Positive.[12]
- Detection: Use Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursorto-product ion transition for 3-Cl-Tyr (e.g., m/z 216.0 → 135.1) and its corresponding labeled internal standard.[13]





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General experimental workflow for 3-CI-Tyr analysis by LC-MS/MS.



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